

# "Methyl 2-(2-bromophenyl)acetate" CAS number 57486-69-8

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## Compound of Interest

Compound Name: Methyl 2-(2-bromophenyl)acetate

Cat. No.: B057229

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An In-Depth Technical Guide to **Methyl 2-(2-bromophenyl)acetate** (CAS: 57486-69-8)

## Introduction

**Methyl 2-(2-bromophenyl)acetate**, registered under CAS number 57486-69-8, is a halogenated aromatic ester that serves as a pivotal intermediate in advanced organic synthesis.<sup>[1]</sup> Its structure, featuring a reactive bromine atom on the phenyl ring and a versatile methyl ester group, makes it a valuable building block for constructing complex molecular architectures.<sup>[2][3]</sup> This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis, reactivity, and applications, with a focus on its role in modern medicinal chemistry and materials science.

## Physicochemical Properties & Specifications

**Methyl 2-(2-bromophenyl)acetate** is typically supplied as a clear, colorless to brown liquid or oil with a high degree of purity.<sup>[4]</sup> Its physical and chemical properties are critical for its use in precise laboratory and industrial applications.

Property	Value	Source(s)
CAS Number	57486-69-8	[5]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	[5][6]
Molecular Weight	229.07 g/mol	[5][6]
Appearance	Liquid / Clear Oil	[4]
Purity	≥98%	[5]
Boiling Point	264.1°C at 760 mmHg	[1]
Flash Point	113.5°C - 114°C	[1]
Density	1.445 g/cm <sup>3</sup>	[1]
Refractive Index	1.543	[1]
Storage	Store at room temperature	[5]

## Synthesis and Mechanism

The most direct and common method for synthesizing **Methyl 2-(2-bromophenyl)acetate** is the Fischer esterification of its corresponding carboxylic acid, 2-bromophenylacetic acid.[2] This classic acid-catalyzed reaction is efficient, scalable, and relies on readily available starting materials.[7][8]

## Principle: The Fischer Esterification

Fischer esterification is an equilibrium-controlled process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water.[7][9] To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, or by removing water as it is formed.[7][10] The strong acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the alcohol.[7][9]

Caption: General scheme of Fischer Esterification.

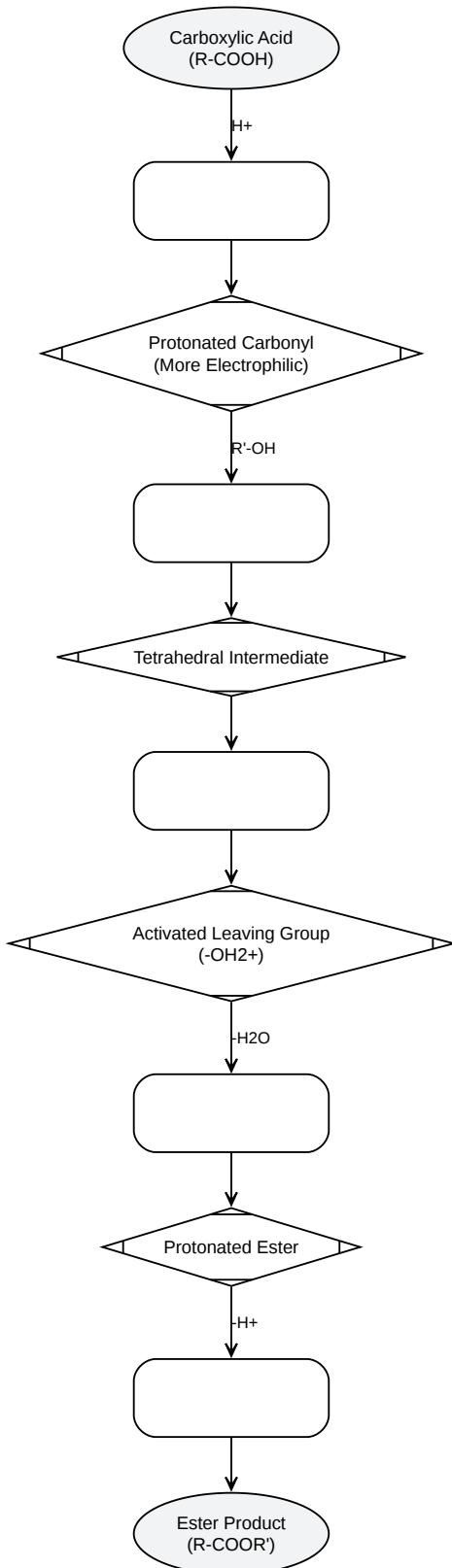
## Detailed Experimental Protocol

This protocol is a representative procedure based on established methods.[\[4\]](#)[\[11\]](#)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromophenylacetic acid (e.g., 5.0 g, 23.1 mmol) in an excess of methanol (e.g., 50 mL).[\[4\]](#)
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) (e.g., 5-10 drops). The addition is exothermic and should be done cautiously.
- Reflux: Heat the reaction mixture to reflux (approximately 65°C, the boiling point of methanol) and maintain for 30-60 minutes.[\[4\]](#) Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up (Solvent Removal): After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[\[4\]](#)[\[11\]](#)
- Extraction: To the resulting residue, add water (e.g., 30 mL) and extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (e.g., 3 x 20 mL).[\[4\]](#)[\[11\]](#) The ester is significantly more soluble in the organic phase.
- Washing: Combine the organic layers. A wash with a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution may be performed to neutralize any remaining acid, followed by a brine wash to remove residual water.
- Drying and Isolation: Dry the organic layer over an anhydrous drying agent like sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ).[\[4\]](#) Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The resulting clear oil is often of high purity (typically >99% yield).[\[4\]](#)[\[11\]](#) If necessary, further purification can be achieved via vacuum distillation or column chromatography.

## Mechanistic Rationale

The success of the Fischer esterification hinges on key mechanistic steps that enhance reactivity and control the reaction equilibrium.



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Caption: Key mechanistic steps of the Fischer Esterification.

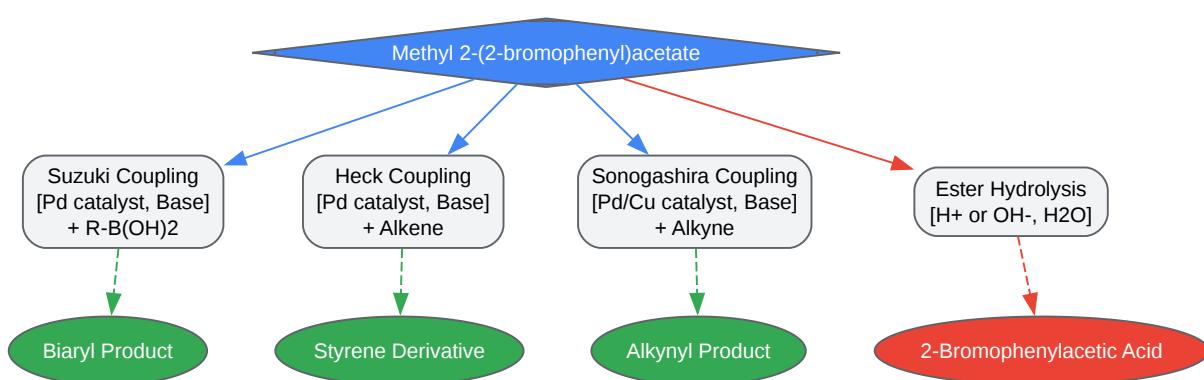
## Chemical Reactivity and Synthetic Utility

The synthetic power of **Methyl 2-(2-bromophenyl)acetate** lies in its dual reactivity. The aryl bromide provides a handle for carbon-carbon and carbon-heteroatom bond formation, while the ester moiety can be readily transformed into other functional groups.

## Cross-Coupling Reactions at the C-Br Bond

The ortho-bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.<sup>[2][12]</sup> This allows for the introduction of diverse substituents onto the phenyl ring, enabling the rapid assembly of complex molecular scaffolds.<sup>[2]</sup>

- Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
- Heck Coupling: Reaction with alkenes to form substituted styrenes.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

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Caption: Synthetic transformations of **Methyl 2-(2-bromophenyl)acetate**.

## Application Profile: A Key Building Block

This compound's utility is demonstrated by its application in synthesizing biologically active molecules and complex organic materials.

- **Pharmaceutical Intermediates:** It is a known reagent in the synthesis of 2,3,3a,12b-Tetrahydro Asenapine, a degradation product of the antipsychotic drug Asenapine.[11][13] This highlights its relevance in the development and analysis of pharmaceuticals that target serotonin and dopamine receptors.[11][13]
- **Protein Degrader Building Blocks:** The molecule is classified within product families of protein degrader building blocks.[14] This suggests its use in constructing Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, a cutting-edge area of drug discovery aimed at targeted protein degradation.

## Spectroscopic Characterization

While raw spectral data is beyond the scope of this guide, a scientist confirming the identity and purity of **Methyl 2-(2-bromophenyl)acetate** would look for the following characteristic signals:

- **<sup>1</sup>H NMR:** Distinct signals for the aromatic protons (multiplet, ~7.0-7.6 ppm), the singlet for the methylene protons (-CH<sub>2</sub>-) adjacent to the carbonyl (~3.8 ppm), and the singlet for the methyl ester protons (-OCH<sub>3</sub>) (~3.7 ppm).
- **<sup>13</sup>C NMR:** A signal for the carbonyl carbon (~170 ppm), signals for the aromatic carbons (including the carbon attached to bromine at ~122 ppm), a signal for the methylene carbon, and a signal for the methyl carbon.
- **IR Spectroscopy:** A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically around 1730-1750 cm<sup>-1</sup>.
- **Mass Spectrometry (MS):** The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br) in an approximate 1:1 ratio, providing definitive evidence of the compound's elemental composition.[6]

## Safety, Handling, and Storage

Proper handling of **Methyl 2-(2-bromophenyl)acetate** is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if swallowed.[6]

### GHS Hazard Classification

Pictogram	Signal Word	Hazard Statements
	Warning	H302: Harmful if swallowed. [15] H315: Causes skin irritation.[6][15] H319: Causes serious eye irritation.[6][15] H335: May cause respiratory irritation.[6][15]

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][17]
- Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15][16]

## Storage Recommendations

- Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[18]
- Store away from incompatible materials such as strong oxidizing agents.[17]

## Conclusion

**Methyl 2-(2-bromophenyl)acetate** is a highly versatile and valuable chemical intermediate. Its straightforward synthesis via Fischer esterification and, more importantly, its dual reactive sites make it a powerful tool for synthetic chemists. Its demonstrated use as a precursor in medicinal chemistry, particularly for neurologically active compounds and as a building block for protein

degraders, underscores its importance for professionals in drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for leveraging its full synthetic potential.

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